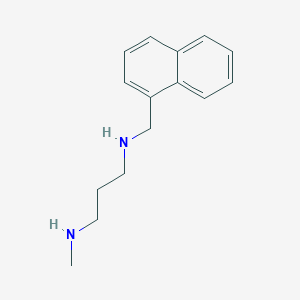
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine, commonly known as DMAP, is a widely used organic compound in scientific research. It is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. DMAP has a unique structure that makes it an effective catalyst in a wide range of reactions.
Wirkmechanismus
The mechanism of action of DMAP as a catalyst is based on its ability to act as a nucleophilic catalyst. In this role, DMAP can activate the carbonyl group of an ester or amide, making it more susceptible to nucleophilic attack. DMAP can also act as a base, which can facilitate the formation of a leaving group.
Biochemical and physiological effects:
DMAP has no known biochemical or physiological effects. It is not used as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP has several advantages as a catalyst in organic synthesis reactions. It is highly effective, selective, and easy to use. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations. It can be toxic and must be handled with care. In addition, DMAP can be sensitive to air and moisture, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of complex natural products. Finally, there is interest in the development of new catalysts that are more efficient and selective than DMAP.
Synthesemethoden
DMAP can be synthesized by reacting naphthalene with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMAP is widely used as a catalyst in organic synthesis reactions. It is particularly useful in the synthesis of esters, amides, and peptides. DMAP is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, DMAP is used in the analysis of biological samples, such as amino acids and nucleotides.
Eigenschaften
Produktname |
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
|---|---|
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
N-methyl-N//'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,16-17H,5,10-12H2,1H3 |
InChI-Schlüssel |
UEMRMBZEACOTEH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

